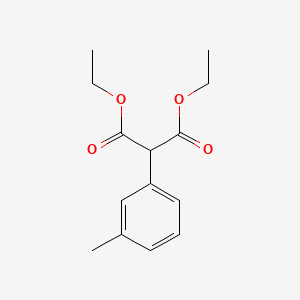
1,3-Diethyl 2-(3-methylphenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,3-Diethyl 2-(3-methylphenyl)propanedioate can be synthesized through several synthetic routes. One common method involves the esterification of 3-methylphenylmalonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Diethyl 2-(3-methylphenyl)propanedioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Diethyl 2-(3-methylphenyl)propanedioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(3-methylphenyl)propanedioate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Diethyl 2-(3-methylphenyl)propanedioate can be compared with other similar compounds such as:
Diethyl malonate: A simple ester with similar reactivity but lacking the 3-methylphenyl group.
Diethyl 2-phenylmalonate: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
Dimethyl malonate: Another ester with similar reactivity but with methyl groups instead of ethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Biological Activity
1,3-Diethyl 2-(3-methylphenyl)propanedioate, also known as diethyl 3-methylphenylmalonate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H16O4
- CAS Number : 105-53-3
This compound is a diester derived from malonic acid and exhibits structural characteristics that may influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of malonic acid, including this compound, may possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds were reported between 4–8 µg/mL against multidrug-resistant strains.
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. A study involving structurally related compounds demonstrated significant inhibition of cell proliferation in cancer cell lines. For example, a related compound exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, suggesting that modifications in the structure can enhance biological potency .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, sulfonamide derivatives mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria .
- Cell Proliferation Modulation : The compound may affect signaling pathways related to cell growth and apoptosis, leading to reduced viability in cancer cells.
Case Studies and Research Findings
Specific Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various malonate derivatives, including those structurally similar to this compound. Results indicated promising activity against resistant bacterial strains.
- Cancer Research : In vivo studies on related compounds demonstrated significant tumor growth inhibition in mouse models when administered at therapeutic doses. These findings support further exploration into the anticancer potential of this class of compounds.
Properties
IUPAC Name |
diethyl 2-(3-methylphenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIODITVDPTDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=C1)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














